molecular formula C6H11N3O B13628558 Alpha-[(methylamino)methyl]-1h-pyrazole-3-methanol

Alpha-[(methylamino)methyl]-1h-pyrazole-3-methanol

Katalognummer: B13628558
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: MJAYLZMTORUIMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C6H11N3O

Molekulargewicht

141.17 g/mol

IUPAC-Name

2-(methylamino)-1-(1H-pyrazol-5-yl)ethanol

InChI

InChI=1S/C6H11N3O/c1-7-4-6(10)5-2-3-8-9-5/h2-3,6-7,10H,4H2,1H3,(H,8,9)

InChI-Schlüssel

MJAYLZMTORUIMP-UHFFFAOYSA-N

Kanonische SMILES

CNCC(C1=CC=NN1)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of 1H-pyrazole-3-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality material.

Analyse Chemischer Reaktionen

Types of Reactions

2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to the specific type of reaction being performed.

Major Products

The major products formed from the reactions of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or other oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease processes.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol can be compared with other similar compounds, such as:

    1-(1H-pyrazol-3-yl)ethan-1-ol: Lacks the methylamino group, which may result in different chemical and biological properties.

    2-(ethylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol: Contains an ethylamino group instead of a methylamino group, which can affect its reactivity and interactions with biological targets.

    2-(methylamino)-1-(1H-pyrazol-4-yl)ethan-1-ol: The position of the pyrazole ring substitution is different, which can influence the compound’s properties and applications.

The uniqueness of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol lies in its specific structure, which imparts distinct chemical and biological characteristics that make it valuable for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.